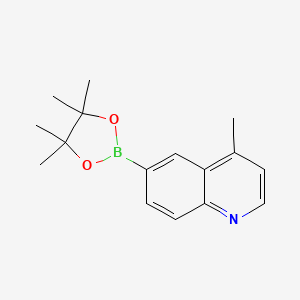

![molecular formula C26H21N3O4 B2799413 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one CAS No. 1326859-54-4](/img/structure/B2799413.png)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

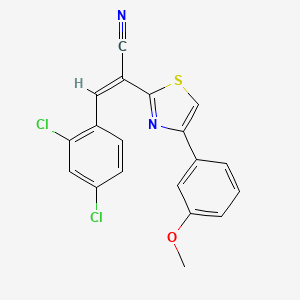

The compound contains several functional groups including a 3,4-dimethoxyphenyl group, a 1,2,4-oxadiazole ring, and an isoquinoline ring. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties and activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as Michael addition of N-heterocycles to chalcones .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the dimethoxyphenyl and isoquinoline groups could impact the compound’s solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and P-glycoprotein Inhibition

The compound HM-30181, which shares structural motifs with the chemical , is a new P-glycoprotein inhibitor. It undergoes metabolic transformations in rats, including O-demethylation, hydrolysis, and hydroxylation, to form metabolites M1-M4. This study highlights its potential application in modifying drug resistance mechanisms by inhibiting P-glycoprotein, a transporter that affects the pharmacokinetics of various drugs (Paek et al., 2006).

Antimicrobial and Anti-Proliferative Activities

The research on derivatives of 1,3,4-oxadiazole, including compounds structurally similar to the one mentioned, reveals significant antimicrobial and anti-proliferative effects. These compounds have shown efficacy against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like fungus Candida albicans. Particularly, the piperazinomethyl derivatives displayed broad-spectrum antibacterial activities, and some showed potent activity against Gram-positive bacteria. Moreover, their anti-proliferative activity against various cancer cell lines indicates potential therapeutic applications in cancer treatment (Al-Wahaibi et al., 2021).

Thermo-Physical Characterization

The thermo-physical properties of 1,3,4-oxadiazole derivatives in solvents like chloroform and N,N-dimethylformamide have been studied, providing insight into their solubility, density, viscosity, and ultrasonic sound velocity. These properties are crucial for designing pharmaceutical formulations and understanding the interaction of these compounds with biological membranes, potentially affecting their bioavailability and therapeutic efficacy (Godhani et al., 2013).

Synthesis and Characterization of New Derivatives

The synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, including reactions that could be analogous to the synthesis of the specified compound, have been explored. These studies contribute to the broader field of medicinal chemistry by developing new compounds with potential therapeutic applications, particularly as antimicrobial agents (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Activities

Research into new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety has revealed compounds with significant analgesic and anti-inflammatory activities. This research area is of high interest for the development of new pain management and anti-inflammatory therapies, highlighting the therapeutic potential of these chemical structures (Dewangan et al., 2016).

Eigenschaften

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O4/c1-16-7-6-8-18(13-16)29-15-21(19-9-4-5-10-20(19)26(29)30)25-27-24(28-33-25)17-11-12-22(31-2)23(14-17)32-3/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDCXJPQNJUPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)isoquinolin-1(2H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2799332.png)

![Tert-butyl 7-(methylsulfonimidoyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2799334.png)

![1-isopentyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2799337.png)

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2799344.png)

![N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea](/img/structure/B2799347.png)

![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)